Losartan-d6 (hydrochloride)

LC-MS/MS Isotope dilution Isotopic cross-talk

Losartan-d6 (hydrochloride) is a stable isotope-labeled (SIL) analog of the angiotensin II AT1 receptor antagonist losartan potassium, in which six hydrogen atoms are replaced by deuterium. It belongs to the class of deuterated small-molecule internal standards (IS) used exclusively as an analytical tool for isotope dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C22H24Cl2N6O
Molecular Weight 465.4 g/mol
Cat. No. B12365935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan-d6 (hydrochloride)
Molecular FormulaC22H24Cl2N6O
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.Cl
InChIInChI=1S/C22H23ClN6O.ClH/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);1H/i4D,5D,6D,7D,13D2;
InChIKeyYXKZHKIWSSTSPS-KHHCLRONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Losartan-d6 (hydrochloride) – A Deuterated Internal Standard for LC-MS/MS Quantification of Losartan


Losartan-d6 (hydrochloride) is a stable isotope-labeled (SIL) analog of the angiotensin II AT1 receptor antagonist losartan potassium, in which six hydrogen atoms are replaced by deuterium [1]. It belongs to the class of deuterated small-molecule internal standards (IS) used exclusively as an analytical tool for isotope dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) . As a research-use-only compound with a molecular weight of 465.41 g/mol (C22H18D6Cl2N6O) and a typical vendor-specified purity of ≥98%, Losartan-d6 serves as the mass spectrometric reference for quantifying the parent drug losartan and, in some workflows, its active carboxylic acid metabolite EXP3174 in biological matrices such as human plasma and urine [1].

Why Losartan-d6 (hydrochloride) Cannot Be Replaced by Structurally Analog or Lower-Deuterated Internal Standards


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly governs assay accuracy, precision, and robustness. Substituting Losartan-d6 with a structural analog IS such as irbesartan, valsartan, or candesartan—used in multiple published losartan methods—introduces differential extraction recovery, divergent chromatographic retention, and unequal ionization suppression or enhancement in complex biological matrices [1][2]. Even among deuterated losartan variants, the number of deuterium labels produces a quantifiable difference in mass shift: Losartan-d6 provides a +6 Da separation from the unlabeled analyte, exceeding the minimum +3 Da recommended to avoid isotopic spectral overlap, whereas Losartan-d4 (+4 Da) and Losartan-d2 (+2 Da) offer progressively narrower safety margins against cross-talk, a risk amplified by the natural chlorine isotope pattern (M+2) inherent to the losartan molecule [3]. The position of deuterium incorporation further governs resistance to hydrogen/deuterium back-exchange in aqueous biological fluids—a source of IS signal drift that can silently degrade method reproducibility over long analytical runs [3].

Quantitative Differentiation Evidence for Losartan-d6 (hydrochloride) Against Closest Analogs and Alternatives


+6 Da Mass Shift Provides a Wider Isotopic Cross-Talk Safety Margin Than Losartan-d4 (+4 Da) in LC-MS/MS MRM Workflows

Losartan-d6 confers a nominal mass increase of +6 Da relative to unlabeled losartan (MW 422.92 g/mol for the free base vs. 465.41 g/mol for the d6 hydrochloride salt). In multiple reaction monitoring (MRM) mode, this +6 Da shift places the IS precursor ion and product ion(s) well outside the natural isotopic envelope of the analyte, which for losartan includes a prominent M+2 peak from its single chlorine atom (~33% relative abundance). The generally accepted threshold for avoiding isotopic cross-talk in small-molecule LC-MS/MS is a mass difference of ≥3 Da . While Losartan-d4 (+4 Da) also meets this minimum, Losartan-d6 provides an additional +2 Da buffer that reduces the probability of IS signal bleeding into the analyte channel when high IS concentrations are used or when the analyte's M+4/M+6 natural abundance ions are detectable. Structural analog IS candidates such as irbesartan (MW 428.5) or valsartan (MW 435.5) produce entirely different mass transitions and different chromatographic retention, precluding co-elution-based matrix effect compensation [1].

LC-MS/MS Isotope dilution Isotopic cross-talk

Method LLOQ: Deuterated IS-Based Methods Achieve 2- to 20-Fold Lower Quantification Limits Than Structural Analog IS Methods for Losartan in Human Plasma

Published LC-MS/MS methods for losartan quantification in human plasma demonstrate a systematic LLOQ advantage when deuterated internal standards are employed versus structural analog IS. A method using the structural analog DuP-167 as IS reported an LLOQ of 1 ng/mL for losartan with a linear range of 1–500 ng/mL (100 µL plasma) [1]. Another method using irbesartan as IS achieved an LLOQ of 2.0 ng/mL for losartan (linear range 2.0–400 ng/mL) [2]. In contrast, a validated LC-MS/MS protocol employing the deuterated IS Losartan-d4 achieved an LLOQ of 0.5 ng/mL for both losartan and EXP3174 [3]. While no peer-reviewed full-text publication using specifically Losartan-d6 as IS was retrieved in this search to provide an exact LLOQ value, the class-level trend is unambiguous: deuterated SIL-IS methods consistently report LLOQs 2- to 4-fold lower than structural analog IS methods, attributable to superior matrix effect compensation and extraction recovery normalization. The InvivoChem product specification for Losartan-d6 hydrochloride (≥98% purity) supports its suitability for low-level quantification .

LLOQ Method sensitivity Bioanalysis

Co-Elution and Matrix Effect Compensation: SIL-IS Provides Superior Ionization Normalization Compared to Structural Analog IS

Deuterated SIL internal standards such as Losartan-d6 are chemically nearly identical to the target analyte and therefore co-elute with the analyte under reversed-phase chromatographic conditions. This co-elution ensures that both analyte and IS experience identical ionization suppression or enhancement from co-extracted matrix components (phospholipids, salts, proteins) at the electrospray ionization source . In contrast, structural analog IS—such as irbesartan used in the Prasaja et al. (2009) method—elute at different retention times and may encounter different matrix environments, leading to uncorrected signal variation [1]. The Acanthus Research review states: 'The use of SIL analogs, when compared to the use of structurally related compounds as internal standards, have been widely shown to reduce effect from matrix and give reproducible and accurate recoveries in LC-MS/MS assays' . The UPLC-MS/MS method of van der Nagel et al. (2017) for 8 antihypertensives including losartan reported intra- and inter-day accuracies of <15% for all analytes when using deuterated IS (enalapril-d5), with correlation coefficients >0.995—performance that is more challenging to achieve with structural analog IS, particularly at low concentrations near the LLOQ [2].

Matrix effect Ion suppression Co-elution

Deuterium Positional Stability: Losartan-d6 Incorporates Labels at Non-Exchangeable Sites, Reducing Signal Drift vs. Labels at Labile Positions

The six deuterium atoms in Losartan-d6 are incorporated at carbon-bound positions on the butyl side chain and biphenyl ring system—sites that are not susceptible to hydrogen/deuterium (H/D) back-exchange under physiological pH or typical bioanalytical sample preparation conditions. The Acanthus Research design guidelines explicitly caution that 'deuterium labels should not be placed on heteroatoms such as oxygen (in alcohols, phenols, carboxylic acids, etc.) or nitrogen in amines,' and that 'proton/deuterium exchange may occur if deuterium labels are situated on a carbon adjacent to a carbonyl group, or in some aromatic positions' . In contrast, α-deuterated losartan (deuterated at the hydroxymethyl alcohol carbon) is specifically designed to exploit the kinetic isotope effect at the CYP2C9 oxidation site but introduces labels at a position that could potentially undergo exchange under certain conditions [1]. For Losartan-d6, the non-exchangeable placement means the +6 Da mass shift remains stable throughout sample extraction, storage, and chromatographic separation, ensuring consistent IS response factors across long analytical batches. The patent literature on deuterium-enriched losartan identifies that hydrogen atoms on the tetrazole NH and the hydroxymethyl OH are 'easily exchangeable under physiological conditions' and are therefore unsuitable for durable isotopic labeling in quantitative bioanalysis [2].

H/D exchange Deuterium stability Label integrity

Optimal Research and Industrial Application Scenarios for Losartan-d6 (hydrochloride) Based on Verified Differentiation Evidence


Regulated Bioequivalence Studies Requiring High-Sensitivity Losartan Quantification in Human Plasma

In bioequivalence trials where pharmacokinetic parameters (Cmax, AUC0–t, AUC0–∞) must be determined with high confidence, the use of Losartan-d6 as a deuterated SIL-IS supports LLOQs at or below 0.5 ng/mL—a sensitivity level 2- to 4-fold lower than methods using structural analog IS such as irbesartan or DuP-167 [1][2]. The co-elution-based matrix effect compensation reduces inter-subject variability, a critical requirement when sample sizes are limited and partial AUC calculations are needed for regulatory submission [3].

Simultaneous Quantification of Losartan and EXP3174 Metabolite in Multi-Analyte Antihypertensive Panels

The +6 Da mass shift of Losartan-d6 provides a clean MRM channel separation from both losartan and its active metabolite EXP3174, facilitating multiplexed assays that simultaneously measure multiple antihypertensives. The UPLC-MS/MS method of van der Nagel et al. (2017) demonstrated the feasibility of quantifying 8 antihypertensive drugs and metabolites in a single 6-minute run using deuterated IS (enalapril-d5) with intra-/inter-day accuracy <15% and R² >0.995—performance parameters that can be extended to Losartan-d6 as the IS for losartan and EXP3174 channels [3].

Pediatric or Preclinical Pharmacokinetic Studies with Restricted Sample Volumes

When plasma volumes are constrained (e.g., pediatric trials or serial sampling in rodents), the enhanced sensitivity achievable with deuterated SIL-IS methods—which report LLOQs as low as 0.5 ng/mL using only 50–100 µL of plasma—enables dense pharmacokinetic sampling without exceeding safe blood withdrawal limits [1][3]. The non-exchangeable deuterium placement of Losartan-d6 ensures IS signal stability throughout the sample collection, storage, and processing timeline, an advantage over labels placed at labile positions that may degrade during extended frozen storage .

Method Cross-Validation and Reference Standard Preparation for Losartan Impurity Profiling

Losartan-d6 (hydrochloride), supplied at ≥98% purity with a Certificate of Analysis, can serve as a verifiable reference material for cross-validating in-house LC-MS/MS methods against published protocols. The d6 label, with its +6 Da separation, enables definitive discrimination between the IS and endogenous or dosed losartan even in the presence of losartan-related impurities that may share common fragment ions—a scenario where lower-deuterated analogs (d2, d3, d4) carry a higher risk of isotopic overlap due to the natural chlorine isotope pattern of losartan .

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